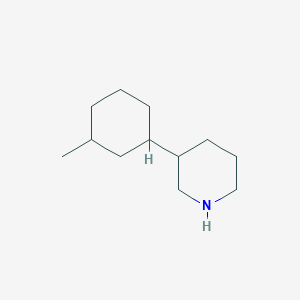

3-(3-Methylcyclohexyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H23N |

|---|---|

Molecular Weight |

181.32 g/mol |

IUPAC Name |

3-(3-methylcyclohexyl)piperidine |

InChI |

InChI=1S/C12H23N/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12/h10-13H,2-9H2,1H3 |

InChI Key |

INSNAWVHPDWICM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)C2CCCNC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Methylcyclohexyl Piperidine and Analogous Structures

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring is a cornerstone of synthesizing compounds like 3-(3-Methylcyclohexyl)piperidine. Various synthetic strategies have been developed to achieve this, ranging from classical cyclization reactions to modern catalytic methods.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, involving the formation of a C-N or C-C bond within a linear precursor. nih.gov These reactions often utilize a substrate containing a nitrogen source, typically an amine, and one or more reactive sites that facilitate ring closure.

Key approaches to intramolecular cyclization for piperidine synthesis include:

Reductive Amination: This method involves the cyclization of amino-aldehydes or amino-ketones, where the initial imine or enamine formation is followed by reduction to yield the piperidine ring. beilstein-journals.org

Metal-Catalyzed Cyclization: Transition metals like palladium, gold, and rhodium can catalyze the cyclization of unsaturated amines. nih.govorganic-chemistry.org For instance, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes. nih.gov

Radical Cyclization: Radical-mediated processes offer another route to piperidines. For example, the intramolecular cyclization of amino-aldehydes can be initiated by a cobalt(II) catalyst. nih.gov

Aza-Michael Reaction: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system is a common method for constructing the piperidine ring. nih.gov

The primary challenges in intramolecular cyclization are achieving high stereo- and regioselectivity, which can often be addressed through the use of chiral catalysts and ligands. nih.gov

Ring-Closing Metathesis in Piperidine Synthesis

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of a wide array of carbo- and heterocycles, including piperidines. semanticscholar.org This reaction, often catalyzed by ruthenium-based complexes like the Grubbs and Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene like ethylene. semanticscholar.org

The synthesis of piperidine derivatives via RCM typically starts with an acyclic diene precursor containing a nitrogen atom. The nitrogen is often protected as a carbamate (B1207046) or an amide to prevent catalyst deactivation. semanticscholar.org Following the RCM reaction to form a dehydropiperidine, a subsequent reduction step, such as hydrogenation, yields the saturated piperidine ring. acs.org This strategy has been successfully applied to the asymmetric synthesis of trans-4-alkyl- and -4-aryl-substituted (3S)-amino-piperidines, demonstrating the power of RCM in controlling stereochemistry. acs.org A key advantage of RCM is its high functional group tolerance, although the presence of basic nitrogen atoms can sometimes negatively impact reaction yields. semanticscholar.org

Multi-component Reactions for Substituted Piperidines

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted piperidines in a single step from three or more starting materials. scispace.com This strategy avoids the need for isolating intermediates, thereby reducing reaction time and waste. scispace.com

A common MCR for piperidine synthesis is the one-pot condensation of an aldehyde, an amine, and a β-ketoester. scispace.com For instance, the reaction of aromatic aldehydes, anilines, and ethyl acetoacetate (B1235776) in the presence of a catalyst like sodium lauryl sulfate (B86663) (SLS) in water can produce highly functionalized piperidines. scispace.com Another example involves a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid to generate diverse piperidine structures. acs.org MCRs are particularly valuable for creating libraries of structurally diverse compounds for biological screening. rsc.org

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehydes, Amines, β-Ketoesters | Sodium Lauryl Sulfate (SLS), Water, Room Temp | Highly Functionalized Piperidines | scispace.com |

| Aromatic Aldehydes, Ammonium Acetate, β-Nitrostyrenes, Meldrum's Acid | Not specified | Polysubstituted Piperidines | acs.org |

| 1,3-bis-trimethylsilylenol ether, Aldehydes, Chiral α-methyl benzylamine | Sn(OTf)2 | Multi-substituted Chiral Piperidines | rsc.org |

Dearomatization and Reduction of Pyridine (B92270) Precursors for 3-Substituted Piperidines

The dearomatization and subsequent reduction of readily available pyridine derivatives provides a direct route to substituted piperidines. nih.gov This strategy is attractive because it starts with flat, aromatic precursors, which can simplify the introduction of substituents.

The process typically involves two main stages:

Activation and Dearomatization: The pyridine ring is first activated, often by N-alkylation, to form a pyridinium (B92312) salt. This activation facilitates nucleophilic addition or reduction. mdpi.com Reduction of the activated pyridine, for example with sodium borohydride, can yield a mixture of dihydropyridine (B1217469) isomers. nih.gov More recently, chemo-enzymatic methods have been developed for the asymmetric dearomatization of activated pyridines. acs.orgresearchgate.net

Reduction to Piperidine: The resulting dihydropyridines or tetrahydropyridines can then be reduced to the corresponding piperidine. This can be achieved through various methods, including catalytic hydrogenation over palladium on carbon (Pd/C) or using other reducing agents like sodium cyanoborohydride or lithium aluminum hydride. mdpi.com A rhodium-catalyzed asymmetric reductive Heck reaction has also been employed to functionalize dihydropyridines en route to 3-substituted piperidines. acs.org

This approach has been successfully used to synthesize clinically important molecules, highlighting its utility in medicinal chemistry. acs.org

Ring Expansion Methodologies

Ring expansion provides an alternative pathway to piperidines, typically starting from a smaller, more readily available pyrrolidine (B122466) ring. This strategy can offer unique stereochemical outcomes. One reported method involves the ring expansion of a diastereomerically pure pyrrolidine derivative to an azepane, demonstrating the principle of expanding a smaller nitrogen-containing ring to a larger one. rsc.org While less common than other methods, ring expansion can be a powerful tool for accessing specific substitution patterns and stereochemistries in piperidine synthesis. dtic.mil

Introduction of the Methylcyclohexyl Moiety

Once the piperidine ring is constructed or during its formation, the 3-methylcyclohexyl group must be introduced. There are several general strategies for achieving this, which can be adapted for the synthesis of 3-(3-Methylcyclohexyl)piperidine. A direct synthesis of 3-(3-Methylcyclohexyl)piperidine itself is not extensively detailed in the provided search results, so general methods for creating such linkages are considered.

One common approach is through the catalytic hydrogenation of a corresponding aromatic precursor . For example, a compound like 3-(3-methylphenyl)pyridine (B1608797) could be synthesized and then both the pyridine and phenyl rings could be hydrogenated in a single step using a suitable catalyst, such as rhodium on carbon or platinum oxide, under hydrogen pressure. organic-chemistry.orgchemicalbook.com

Alternatively, a cross-coupling reaction could be employed to form the bond between the piperidine and the methylcyclohexyl ring. For instance, a 3-halopiperidine derivative could be coupled with a methylcyclohexyl organometallic reagent (e.g., a Grignard or organozinc reagent) in the presence of a palladium or nickel catalyst. youtube.com

The synthesis of the methylcyclohexyl moiety itself can be achieved through the hydrogenation of o-cresol (B1677501) to form 2-methylcyclohexanol, which can then be further functionalized. google.com Another relevant transformation is the hydro-conversion of methylcyclohexanol to methylcyclohexane (B89554). google.com These precursors could then be used in the aforementioned coupling or cyclization strategies.

Coupling Reactions for Carbon-Carbon Bond Formation

The formation of a carbon-carbon bond at the 3-position of the piperidine ring is a critical step in the synthesis of 3-(3-Methylcyclohexyl)piperidine and its analogs. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for this transformation, offering high efficiency and functional group tolerance. numberanalytics.com

A noteworthy strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnacs.org This method allows for the coupling of aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine derivative, such as phenyl pyridine-1(2H)-carboxylate, to generate 3-substituted tetrahydropyridines. acs.orgorganic-chemistry.org These intermediates can then be reduced to the corresponding piperidines. The process typically involves a three-step sequence: partial reduction of a pyridine starting material, the key Rh-catalyzed asymmetric carbometalation, and a final reduction to the saturated piperidine ring. snnu.edu.cnacs.org This approach provides access to a wide array of enantioenriched 3-substituted piperidines, including precursors to clinically relevant molecules like Preclamol and Niraparib. acs.orgtmc.edu

Other cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also instrumental. numberanalytics.com These reactions typically involve the palladium-catalyzed coupling of an organoboron reagent with a halide. numberanalytics.com For the synthesis of piperidine analogs, this could involve coupling a piperidine-based organoboron compound with a cyclohexyl halide or vice versa.

| Coupling Reaction | Catalyst System | Substrates | Product Type | Key Features |

| Asymmetric Reductive Heck | [Rh(cod)Cl]₂ / Chiral Ligand (e.g., Josiphos) | Aryl/Vinyl Boronic Acids + Phenyl pyridine-1(2H)-carboxylate | Enantioenriched 3-Substituted Tetrahydropyridines | High yield and enantioselectivity; broad functional group tolerance. snnu.edu.cnacs.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Organoboronic Acid + Organohalide | Biaryl or Alkyl-Aryl Structures | Versatile and widely used for C-C bond formation. numberanalytics.com |

| Negishi Coupling | Palladium or Nickel Catalyst | Organozinc Reagent + Organohalide | Various C-C Coupled Products | Utilizes highly reactive organozinc compounds. numberanalytics.com |

Nucleophilic Addition Strategies

Nucleophilic addition reactions represent a fundamental approach to constructing substituted piperidines. These strategies often involve the addition of a carbon-based nucleophile to an electrophilic piperidine precursor, such as an imine, enamine, or a pyridinium salt. youtube.com

One powerful method is the Mannich reaction, which involves the aminoalkylation of a carbon acid using formaldehyde (B43269) and a primary or secondary amine. rsc.org In the context of piperidine synthesis, a three-component reaction can assemble multi-substituted piperidine rings in a highly stereoselective manner, inspired by the biosynthesis of piperidine alkaloids. rsc.orgucd.ie

Another key strategy is the functionalization of pyridine. Pyridine itself is electron-deficient and susceptible to attack by strong nucleophiles. More commonly, pyridine is activated, for instance, by N-acylation to form a pyridinium salt. This activation enhances the electrophilicity of the ring, particularly at the 2- and 4-positions, facilitating nucleophilic addition. youtube.com Subsequent reduction can yield the substituted piperidine. The use of organometallic reagents, such as Grignard or organozinc compounds, as nucleophiles is a well-established method for introducing alkyl or aryl groups. researchgate.netwhiterose.ac.uk

Furthermore, the partial reduction of pyridines to dihydropyridines or tetrahydropyridines creates versatile intermediates. nih.gov For example, enamines derived from tetrahydropyridones are nucleophilic at the 3-position and can be alkylated, providing a route to 4-substituted piperidines after reduction. youtube.com

Biocatalytic Approaches in Stereoselective Piperidine Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the adoption of biocatalysis in piperidine synthesis. Enzymes offer unparalleled stereoselectivity under mild, environmentally benign conditions. nih.gov

A prominent biocatalytic strategy is the chemo-enzymatic dearomatization of pyridines. nih.govacs.org This approach can involve a one-pot cascade using a combination of enzymes. For instance, an amine oxidase can oxidize an N-substituted tetrahydropyridine (B1245486) to a dihydropyridinium intermediate, which is then stereoselectively reduced by an ene imine reductase to yield stereo-defined 3- or 3,4-substituted piperidines. nih.gov This method circumvents challenges in controlling stereoselectivity that are common in traditional chemical methods.

Another innovative approach combines biocatalytic C-H oxidation with chemical synthesis. chemistryviews.orgchemrxiv.org Using enzymes such as proline hydroxylases (P4Hs) or the ectoine (B1671093) hydroxylase (SaEctD), specific C-H bonds on a piperidine ring can be selectively oxidized to introduce hydroxyl groups. chemistryviews.org These hydroxylated piperidines are valuable chiral building blocks that can be further functionalized. This strategy is particularly powerful as it can provide access to complex, three-dimensional molecules from simple, inexpensive starting materials. chemistryviews.orgacs.org

| Biocatalytic Method | Enzyme(s) Used | Transformation | Key Advantage |

| Chemo-enzymatic Dearomatization | Amine Oxidase (AmOx) / Ene Imine Reductase (IRED) | Activated Pyridine → Stereo-defined Substituted Piperidine | High enantio- and regio-selectivity in a one-pot cascade. nih.gov |

| Biocatalytic C-H Oxidation | Proline-4-Hydroxylase (P4H), Ectoine 5-hydroxylase (SaEctD) | Piperidine Carboxylate → Hydroxylated Piperidine Carboxylate | Installs a functional "handle" at a specific position with high stereoselectivity. chemistryviews.org |

| Transaminase-Mediated Cascade | Transaminase / Organocatalyst | Amine + Carbonyl → Chiral Substituted Piperidine | Generates a key reactive intermediate for subsequent complexity-building reactions. ucd.ie |

Radical Cross-Coupling Methods for Three-Dimensional Piperidine Derivatives

Modern synthetic chemistry increasingly favors the creation of molecules with high sp³ character to better engage with complex biological targets. chemistryviews.orgnih.gov Radical cross-coupling methods have recently emerged as a groundbreaking strategy for the derivatization of saturated, three-dimensional molecules like piperidines, an area where traditional methods have been less developed. nih.govresearchgate.net

A particularly effective strategy pairs the biocatalytic C-H oxidation mentioned previously with radical cross-coupling. chemistryviews.orgacs.org In this two-step approach, an enzyme first installs a hydroxyl group on the piperidine ring. This hydroxyl group then serves as a handle for a radical reaction. For example, using Ni-electrocatalytic decarboxylative cross-coupling, the hydroxylated piperidine intermediates can be chemoselectively coupled with partners like aryl iodides. chemistryviews.orgchemrxiv.org

This combination of biocatalysis and radical chemistry is analogous to the well-established electrophilic aromatic substitution followed by palladium-based cross-coupling used for flat, aromatic molecules. nih.govresearchgate.net It provides a modular and streamlined route to complex, enantiopure piperidines that sidesteps the need for precious metal catalysts or expensive chiral ligands in many steps, making it an appealing strategy for both medicinal and process chemists. acs.orgnih.gov

Total Synthesis and Semisynthesis Strategies for Complex Piperidine-Cyclohexyl Conjugates

The total or semisynthesis of complex molecules containing the piperidine-cyclohexyl motif relies on the strategic application of the aforementioned synthetic methodologies. While 3-(3-Methylcyclohexyl)piperidine itself is not a complex natural product, the strategies for its assembly are foundational for constructing more intricate and biologically active compounds. ajchem-a.com

For example, the formal synthesis of the antipsychotic agent (–)-Preclamol, which features a 3-arylpiperidine core, has been achieved using a Rh-catalyzed asymmetric carbometalation as the key step to establish the chiral center. acs.org The synthesis begins with the partial reduction of pyridine, followed by the enantioselective rhodium-catalyzed reaction with a boronic acid, and finally, hydrogenation and deprotection to yield the target molecule. acs.org

Stereochemical Control and Diastereoselective/enantioselective Synthesis of 3 3 Methylcyclohexyl Piperidine Isomers

Analysis of Potential Stereoisomers in 3-(3-Methylcyclohexyl)piperidine

The structure of 3-(3-Methylcyclohexyl)piperidine contains two stereocenters: one at the C3 position of the piperidine (B6355638) ring and another at the C3 position of the cyclohexyl ring. The presence of these two chiral centers gives rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

(3R, 3'R)-3-(3-Methylcyclohexyl)piperidine

(3S, 3'S)-3-(3-Methylcyclohexyl)piperidine

(3R, 3'S)-3-(3-Methylcyclohexyl)piperidine

(3S, 3'R)-3-(3-Methylcyclohexyl)piperidine

The (3R, 3'R) and (3S, 3'S) isomers are enantiomers of each other, as are the (3R, 3'S) and (3S, 3'R) isomers. The relationship between any other pairing, for example (3R, 3'R) and (3R, 3'S), is diastereomeric. Achieving control over both the relative and absolute stereochemistry is crucial for synthesizing a single, pure stereoisomer.

Asymmetric Synthesis Strategies for Enantioenriched Piperidine Derivatives

The asymmetric synthesis of piperidine derivatives is a well-explored field, with several powerful strategies that can be conceptually applied to a target like 3-(3-Methylcyclohexyl)piperidine. nih.govpeeref.comaminer.orgdicp.ac.cnacs.orgorganic-chemistry.org These methods aim to create the chiral piperidine ring with a high degree of enantiomeric excess (ee).

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. dicp.ac.cnresearchgate.net After the desired chiral center is created, the auxiliary is removed, yielding the enantioenriched product. youtube.com

For the synthesis of a chiral piperidine, a common strategy involves attaching a chiral auxiliary to the nitrogen of a pyridine (B92270) precursor. nih.gov Subsequent reduction of the pyridine ring is then influenced by the steric and electronic properties of the auxiliary, favoring the formation of one diastereomer over the other. nih.gov For instance, O-derivatized amino sugars, such as 2,3,4,6-tetra-O-pivaloyl-β-D-galactosylamine, have been successfully used as chiral auxiliaries in the synthesis of piperidine alkaloids. researchgate.net Another approach involves the use of auxiliaries like (+)-(S,S)-pseudoephedrine or oxazolidinones to control stereochemistry during ring formation or functionalization. whiterose.ac.uk The key advantage is that the resulting diastereomers often have different physical properties, allowing for separation by methods like chromatography or crystallization before the auxiliary is cleaved. whiterose.ac.uk

Chiral Reagent-Controlled Reactions

In this approach, a chiral reagent is used to transform an achiral starting material into a chiral product. A prime example relevant to piperidine synthesis is the use of chiral reducing agents for the asymmetric reduction of a pyridinium (B92312) salt or a related unsaturated nitrogen heterocycle.

A notable method involves a rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine, such as (R)- or (S)-phenylethylamine (PEA), as both a chiral reagent and a source of the piperidine nitrogen. dicp.ac.cn This process can generate chiral piperidines with excellent diastereo- and enantioselectivities without the need for a chiral catalyst or high-pressure hydrogenation. dicp.ac.cn The commercial availability and low cost of both enantiomers of PEA make this a practical and attractive strategy. dicp.ac.cn

Catalytic Asymmetric Synthesis (e.g., Rh-catalyzed)

Catalytic asymmetric synthesis is often the most efficient method, as a small amount of a chiral catalyst can generate a large quantity of enantioenriched product. For piperidine synthesis, the asymmetric hydrogenation of pyridine derivatives is a powerful tool. nih.govpeeref.comorganic-chemistry.org

Rhodium-based catalysts, in particular, have shown great promise. nih.govorganic-chemistry.org A recently developed three-step process highlights this approach:

Partial reduction of pyridine to a dihydropyridine (B1217469) derivative. nih.govacs.org

A highly regio- and enantioselective Rh-catalyzed carbometalation of the dihydropyridine. nih.govacs.org This key step, often a reductive Heck-type reaction with a boronic acid, creates the stereocenter at the 3-position with high enantioselectivity. organic-chemistry.orgsnnu.edu.cn

A final reduction step to furnish the saturated piperidine ring. nih.govsnnu.edu.cn

This methodology has been successfully applied to the synthesis of various 3-substituted piperidines and demonstrates broad functional group tolerance. organic-chemistry.org Catalysts like those based on [Rh(COD)Binapine]BF4 have also been effective in the asymmetric hydrogenation of related heterocyclic ketones, which are precursors to chiral alcohols that can be further elaborated into piperidines. acs.orgnih.gov

| Strategy | Description | Key Features | Relevant Precursors for Target |

| Chiral Auxiliary | A temporary chiral group directs stereoselective reduction of a pyridine ring. researchgate.netwhiterose.ac.uk | Forms separable diastereomers; auxiliary is recyclable. nih.govwhiterose.ac.uk | 3-(3-Methylcyclohexyl)pyridine with an N-linked chiral auxiliary. |

| Chiral Reagent | A stoichiometric chiral amine is used in a reductive transamination. dicp.ac.cn | Avoids chiral catalysts and H2 gas; uses economical reagents like PEA. dicp.ac.cn | 3-(3-Methylcyclohexyl)pyridinium salt. |

| Catalytic Asymmetry | A chiral Rhodium catalyst controls the asymmetric hydrogenation or carbometalation of a pyridine derivative. nih.govorganic-chemistry.org | High efficiency (low catalyst loading); high enantioselectivity. organic-chemistry.org | 3-(3-Methylcyclohexyl)pyridine or its partially reduced derivatives. nih.govsnnu.edu.cn |

Diastereoselective Induction in Cyclohexyl and Piperidine Ring Systems

When a molecule contains multiple stereocenters, the stereochemistry of one center can influence the formation of another—a phenomenon known as diastereoselective induction. In the synthesis of 3-(3-Methylcyclohexyl)piperidine, the pre-existing chiral center on the methylcyclohexyl ring can direct the stereochemical outcome of the piperidine ring formation, and vice-versa.

One of the most common ways this is achieved is through substrate-controlled hydrogenation. If one starts with an enantiomerically pure 3-methylcyclohexyl substituent attached to a pyridine ring, the catalyst will preferentially adsorb to the less sterically hindered face of the pyridine. During catalytic hydrogenation, hydrogen atoms will be delivered to this less hindered face, leading to the formation of one diastereomer of the piperidine ring in excess. The level of diastereoselectivity depends on the steric bulk of the directing group and the reaction conditions.

Alternatively, diastereoselectivity can be achieved by modifying an already formed heterocyclic ring. For example, the diastereoselective epoxidation of a tetrahydropyridine (B1245486), directed by existing substituents, followed by regioselective ring-opening can install new functionalities with controlled stereochemistry. acs.org While this specific example leads to oxygenated piperidines, the principle of using the existing ring conformation and substituents to direct the approach of a reagent is broadly applicable. acs.org

Control of Relative and Absolute Stereochemistry at C3 of the Piperidine Ring and Cyclohexyl Moiety

Achieving complete stereochemical control to synthesize a single isomer of 3-(3-Methylcyclohexyl)piperidine requires a strategy that can independently or sequentially set the stereochemistry at both the C3-piperidine and C3'-cyclohexyl positions.

A logical synthetic approach would involve a chiral pool strategy for the cyclohexyl moiety combined with a catalyst-controlled asymmetric reaction for the piperidine ring.

Establish the Cyclohexyl Stereocenter: The synthesis would begin with an enantiomerically pure precursor for the 3-methylcyclohexyl group, such as (R)- or (S)-3-methylcyclohexanone. This ketone can be converted into a suitable coupling partner, for example, (R)- or (S)-3-methylcyclohexylboronic acid. This ensures the absolute stereochemistry of the C3' position is fixed from the start.

Establish the Piperidine Stereocenter: The enantiopure methylcyclohexyl group would then be coupled to a pyridine-based precursor. A subsequent catalytic asymmetric hydrogenation of the pyridine ring using a chiral catalyst would then establish the stereocenter at the C3 position of the piperidine. For instance, using a rhodium catalyst with a specific chiral phosphine (B1218219) ligand (e.g., (S)-BINAP or (R)-BINAP) can favor the formation of either the (R)- or (S)-piperidine configuration.

By choosing the appropriate enantiomer of the 3-methylcyclohexyl starting material and the correct enantiomer of the chiral catalyst, one could, in principle, access any of the four stereoisomers of 3-(3-Methylcyclohexyl)piperidine. For example, to synthesize the (3S, 3'R)-isomer, one would start with (R)-3-methylcyclohexylboronic acid and use a catalyst system known to produce the (S)-configuration at the C3 position of the piperidine ring. This combination of substrate control (from the chiral pool) and catalyst control provides a powerful and flexible route to stereochemically pure complex molecules.

Resolution of Enantiomers and Diastereomers

The separation of stereoisomers, a process known as resolution, is a critical step in stereocontrolled synthesis, allowing for the isolation of pure enantiomers and diastereomers from a mixture. For a compound such as 3-(3-methylcyclohexyl)piperidine, which possesses two chiral centers (at C3 of the piperidine ring and C3 of the cyclohexyl ring), a mixture of four possible stereoisomers can exist: (3R,3'R), (3S,3'S), (3R,3'S), and (3S,3'R). The separation of these isomers is essential for studying their individual properties. The resolution of racemic mixtures can be accomplished through several established techniques, most notably through the formation of diastereomeric derivatives or by chromatographic methods. libretexts.orglibretexts.org

Classical Resolution via Diastereomeric Salt Formation

One of the most common and historically significant methods for resolving enantiomers of basic compounds like piperidine derivatives is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orglibretexts.org The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility, melting points, and boiling points. libretexts.org This difference in solubility allows for their separation by fractional crystallization.

The general principle of this method is outlined below:

A racemic mixture of the amine, for example, (±)-3-(3-methylcyclohexyl)piperidine, is treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid.

This reaction forms a mixture of two diastereomeric salts: [(+)-amine / (+)-acid] and [(-)-amine / (+)-acid].

Due to their different physical properties, one diastereomeric salt will typically be less soluble in a given solvent and will crystallize out of the solution first.

The crystallized salt is separated by filtration.

Finally, a strong base is used to treat the separated diastereomeric salt, which deprotonates the amine and regenerates the pure enantiomer of the piperidine derivative, now separated from its counterpart. libretexts.org

This technique has been successfully applied to resolve various piperidine analogues. For instance, the isomers of 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555) were effectively resolved through classical crystallization of diastereomeric salts formed with d- and l-10-camphorsulfonic acid. nih.gov Similarly, selective crystallization of a fumarate (B1241708) salt has been used to separate intermediate amines in the synthesis of other complex piperidines. nih.gov

Table 1: Conceptual Example of Diastereomeric Salt Resolution

| Step | Reactants | Product | Separation Method |

|---|---|---|---|

| 1. Salt Formation | Racemic 3-(3-methylcyclohexyl)piperidine + (R,R)-Tartaric Acid | Mixture of [(3R,3'R/S)-piperidine·(R,R)-tartrate] and [(3S,3'S/R)-piperidine·(R,R)-tartrate] salts | - |

| 2. Separation | Mixture of diastereomeric salts in solution | Crystalline solid of the less soluble diastereomer | Fractional Crystallization |

| 3. Liberation | Pure diastereomeric salt + Strong Base (e.g., NaOH) | Enantiomerically pure 3-(3-methylcyclohexyl)piperidine | Liquid-liquid extraction |

This table illustrates the general process of classical resolution. The specific resolving agent and solvent must be determined empirically.

Chromatographic Resolution

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for the separation of enantiomers. nih.gov In this method, the racemic mixture is passed through a column containing a chiral material. The enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation.

This approach offers a direct method for both analytical and preparative-scale separation without the need for derivatization. Various commercial chiral columns are available, often based on cellulose (B213188) or amylose (B160209) derivatives. The choice of the column and the mobile phase is crucial for achieving effective separation. For example, racemic 1,3-dimethyl-4-phenylpiperidines, which are intermediates in the synthesis of other bioactive molecules, have been successfully resolved using cellulose-based CSPs like Chiralcel OD and Chiralcel OJ. nih.gov The polarity of substituents on the piperidine derivatives was noted to significantly influence the resolution efficiency on the Chiralcel OD column. nih.gov

Table 2: Example of Chiral HPLC Resolution for Piperidine Derivatives

| Compound Class | Chiral Stationary Phase | Result | Reference |

|---|

This table provides an example from a related class of compounds, as specific data for 3-(3-methylcyclohexyl)piperidine is not available in the cited literature.

Other advanced resolution strategies include kinetic resolution, where one enantiomer in a racemic mixture reacts at a different rate with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer from the product. whiterose.ac.uk This method has been applied to various nitrogen heterocycles, including the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using n-BuLi and the chiral ligand sparteine. whiterose.ac.uk

Mechanistic Investigations of Chemical Transformations Involving 3 3 Methylcyclohexyl Piperidine Scaffolds

Reaction Pathway Elucidation for Piperidine (B6355638) Ring Formation

The formation of the 3-(3-methylcyclohexyl)piperidine ring system can be approached through several established synthetic strategies for piperidine synthesis. The elucidation of the precise reaction pathway is critical for controlling the yield and stereochemistry of the final product.

One of the most common methods for synthesizing piperidine rings is the hydrogenation of a corresponding substituted pyridine (B92270) . nih.govmdpi.comresearchgate.net For the synthesis of 3-(3-methylcyclohexyl)piperidine, this would involve the reduction of 3-(3-methylcyclohexyl)pyridine. The reaction typically proceeds with a heterogeneous or homogeneous transition metal catalyst, such as platinum, palladium, rhodium, or ruthenium, under a hydrogen atmosphere. nih.gov

The mechanism of catalytic hydrogenation of pyridines involves several key steps:

Adsorption: The pyridine substrate adsorbs onto the surface of the metal catalyst.

Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively chemisorbed onto the catalyst surface, forming reactive metal-hydride species.

Stepwise Hydrogenation: Hydrogen atoms are sequentially added to the aromatic ring. This process is believed to proceed through partially hydrogenated intermediates, such as dihydropyridines and tetrahydropyridines.

Desorption: Once fully saturated, the piperidine product desorbs from the catalyst surface.

An alternative pathway is through reductive amination . This could involve the cyclization of a δ-amino ketone or aldehyde. For this specific scaffold, a potential precursor would be an amino-aldehyde derived from 3-methylcyclohexane. Intramolecular cyclization would form an enamine or iminium ion intermediate, which is then reduced in situ to the piperidine ring.

[5+1] Annulation represents another advanced strategy, where a five-carbon dienamine reacts with an electrophilic one-carbon component. nih.gov A "hydrogen borrowing" cascade, often catalyzed by iridium(III), can also form two new C-N bonds in a stereoselective manner to produce substituted piperidines. nih.gov

Mechanisms of Substituent Introduction and Functionalization Reactions

Once the 3-(3-methylcyclohexyl)piperidine scaffold is formed, further functionalization can introduce additional chemical diversity. The mechanisms of these reactions depend on the position of the substitution (on the nitrogen atom or the carbon skeleton) and the reagents used. researchgate.net

N-Functionalization: The piperidine nitrogen is a nucleophilic secondary amine and can be readily functionalized through various reactions:

N-Alkylation: This proceeds via a standard S_N2 mechanism, where the nitrogen atom attacks an alkyl halide or other electrophilic carbon source.

N-Acylation: Reaction with an acyl chloride or anhydride (B1165640) occurs through a nucleophilic acyl substitution mechanism to form an amide.

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions, involving palladium or copper catalysts respectively, can form a C-N bond between the piperidine nitrogen and an aryl halide. The mechanism for the Buchwald-Hartwig amination involves an oxidative addition, amine coordination and deprotonation, and reductive elimination catalytic cycle.

C-H Functionalization: Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy that avoids pre-functionalized starting materials. rsc.orgresearchgate.net These reactions are often catalyzed by rhodium or palladium. researchgate.net For the 3-(3-methylcyclohexyl)piperidine scaffold, the C2, C4, C5, and C6 positions are potential sites for functionalization. The mechanism typically involves the formation of a metal-carbene or metal-nitrene intermediate that inserts into a C-H bond. The regioselectivity of this insertion is influenced by the directing group on the nitrogen atom and the catalyst employed. researchgate.net For instance, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C2 and C4 positions of the piperidine ring. researchgate.net

Stereochemical Models and Transition State Analysis

The synthesis of 3-(3-methylcyclohexyl)piperidine inherently involves significant stereochemical considerations due to the presence of multiple chiral centers. The cyclohexyl ring can exist as cis and trans isomers with respect to the methyl group and the point of attachment to the piperidine ring. The piperidine ring itself has a chiral center at C3. This results in a mixture of diastereomers.

During the catalytic hydrogenation of 3-(3-methylcyclohexyl)pyridine , the stereochemical outcome is determined by the facial selectivity of hydrogen addition. The substrate will adsorb onto the catalyst surface in a preferred orientation to minimize steric hindrance. The bulky 3-methylcyclohexyl group will likely direct the hydrogen addition to the opposite face of the pyridine ring, leading to a preferential formation of one diastereomer. The transition state involves the pyridine ring lying relatively flat on the catalyst surface as hydrogen atoms are delivered.

In functionalization reactions , such as diastereoselective lithiation followed by trapping with an electrophile, the stereochemistry is controlled by the conformation of the lithiated intermediate. nih.govwhiterose.ac.uk The bulky N-protecting group (e.g., Boc) and the existing substituents on the ring will dictate the most stable conformation, often with larger groups in equatorial positions. The incoming electrophile will then attack from the less sterically hindered face. Computational modeling of transition states is often employed to predict and rationalize the observed stereoselectivity in these reactions.

For example, in the epimerization of a cis-disubstituted piperidine to the more thermodynamically stable trans-isomer, the reaction is driven by relieving unfavorable 1,3-diaxial interactions in the transition state. nih.gov

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic and thermodynamic studies provide quantitative insights into reaction rates, equilibria, and the relative stability of intermediates and products. While specific data for 3-(3-methylcyclohexyl)piperidine are scarce, general principles can be applied.

Kinetic Control vs. Thermodynamic Control: In many piperidine syntheses, the product distribution can be governed by either kinetic or thermodynamic control. For example, in some cyclization reactions, a trans-isomer may be formed faster (kinetic product), but upon prolonged reaction time, it can isomerize to the more stable cis-form (thermodynamic product). nih.gov

The hydrogenation of pyridines is generally an exothermic process and is thermodynamically favorable. The kinetics of the reaction, however, are highly dependent on factors such as catalyst activity, hydrogen pressure, and temperature. The rate-limiting step can be the adsorption of the substrate, the dissociation of hydrogen, or one of the hydrogenation steps of the ring.

In functionalization reactions, the relative activation energies for C-H activation at different positions on the piperidine ring will determine the kinetic product ratio. Thermodynamic stability, on the other hand, is governed by the steric and electronic properties of the final substituted piperidine. For instance, piperidines with bulky substituents are generally more stable when the substituents occupy equatorial positions to minimize steric strain.

Influence of Reaction Conditions on Selectivity and Yield

Table 1: Influence of Reaction Parameters on Piperidine Synthesis and Functionalization

| Parameter | Influence on Reaction |

| Catalyst | The choice of metal (e.g., Rh, Pd, Pt) and ligands in hydrogenation or C-H functionalization can dramatically affect stereoselectivity and yield. mdpi.comresearchgate.net Chiral ligands can be used to induce enantioselectivity. nih.gov |

| Solvent | Solvent polarity and coordinating ability can influence the solubility of reagents, the stability of intermediates, and the activity of the catalyst. |

| Temperature | Higher temperatures can increase reaction rates but may decrease selectivity by providing enough energy to overcome activation barriers for multiple reaction pathways. It can favor the thermodynamically more stable product. nih.gov |

| Pressure | In hydrogenation reactions, higher hydrogen pressure generally increases the reaction rate by increasing the concentration of active hydrogen species on the catalyst surface. |

| N-Protecting Group | The size and electronic nature of the nitrogen protecting group can direct the stereochemical outcome of functionalization reactions by influencing the conformation of the piperidine ring and its intermediates. nih.gov |

| Additives | Acids or bases can act as co-catalysts or can alter the reactivity of the substrate. For example, the use of triethylamine (B128534) can help preserve hydroxyl groups during certain reduction reactions. mdpi.com |

For instance, the hydrogenation of substituted pyridines can yield different diastereomeric ratios depending on the catalyst and the acidity of the medium. mdpi.comnih.gov Similarly, in C-H functionalization reactions, changing the catalyst or the directing group on the nitrogen can switch the site of functionalization from one carbon to another. researchgate.net

Chemical Derivatization Strategies and Functional Group Transformations of 3 3 Methylcyclohexyl Piperidine

Nitrogen Atom Functionalization of the Piperidine (B6355638) Ring

The nitrogen atom of the piperidine ring is the most nucleophilic and basic site in the molecule, making it the primary target for a wide array of functionalization reactions. These transformations are typically high-yielding and chemoselective, given the inherent reactivity of the secondary amine. Common strategies include N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation and N-Acylation: The nitrogen can be readily alkylated using alkyl halides or through reductive amination. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is a versatile method for introducing a variety of substituents. N-acylation with acyl chlorides or anhydrides yields stable amide derivatives. These reactions are often used not only to add functionality but also to install protecting groups, such as the tert-butoxycarbonyl (Boc) group, which can influence the regioselectivity of subsequent reactions on the ring carbons.

N-Arylation and N-Sulfonylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives, linking the piperidine to aromatic systems. Additionally, reaction with sulfonyl chlorides, like para-toluenesulfonyl chloride (TsCl), provides stable sulfonamides. This particular derivatization is also instrumental in enhancing analytical detection, as discussed in section 5.5.

A summary of common N-functionalization reactions is presented in Table 1.

| Reaction Type | Reagent Class | Functional Group Introduced | Purpose |

| N-Alkylation | Alkyl Halides | Alkyl | Introduction of alkyl chains |

| Reductive Amination | Aldehydes/Ketones | Substituted Alkyl | Diverse substituent introduction |

| N-Acylation | Acyl Chlorides/Anhydrides | Acyl (Amide) | Protection, functional modification |

| N-Sulfonylation | Sulfonyl Chlorides | Sulfonyl (Sulfonamide) | Protection, analytical derivatization |

| N-Arylation | Aryl Halides (with catalyst) | Aryl | Connection to aromatic systems |

Carbon-Hydrogen Functionalization of Piperidine and Cyclohexyl Moieties

Direct functionalization of C-H bonds on the saturated piperidine and cyclohexane (B81311) rings is a powerful strategy for molecular diversification, avoiding the need for pre-functionalized starting materials. pearson.com These reactions often rely on transition-metal catalysis or free-radical processes.

Piperidine Ring C-H Functionalization: The functionalization of the piperidine ring can be directed to specific positions (C2, C3, or C4) by carefully selecting the catalyst and the protecting group on the nitrogen atom. vaia.commdpi.com For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can generate 2-substituted or 4-substituted piperidines depending on the N-protecting group and the rhodium catalyst's ligand system. vaia.commdpi.com Achieving functionalization at the C3 position, adjacent to the bulky methylcyclohexyl substituent, can be more challenging and may require indirect methods such as cyclopropanation followed by ring-opening. mdpi.com

Cyclohexyl Ring C-H Functionalization: The cyclohexane ring contains secondary and tertiary C-H bonds that can be targeted. Oxidative functionalization using catalysts like manganese(III) complexes in the presence of an oxidant can introduce hydroxyl or chloro groups. mdpi.comresearchgate.net Studies on methylcyclohexane (B89554) show that such oxidations can preferentially occur at secondary carbon atoms. mdpi.com Furthermore, the dehydrogenation of the entire molecular scaffold, converting the piperidine to a pyridine (B92270) and the cyclohexane to a benzene (B151609) ring, represents an extreme functionalization that fundamentally alters the molecule's structure and properties. youtube.comacs.org This transformation is typically achieved using palladium-on-alumina (Pd/Al₂O₃) catalysts at elevated temperatures. youtube.comacs.org

Reactions at the Methyl Group of the Cyclohexyl Ring

The methyl group on the cyclohexane ring provides a unique site for derivatization. The tertiary C-H bond at the point of attachment to the ring is a primary target for selective reactions.

Free-Radical Halogenation: Free-radical bromination is a highly selective method for functionalizing this position. ucr.edumasterorganicchemistry.com The reaction, typically initiated by light or heat, proceeds via the most stable radical intermediate. In the case of the 3-methylcyclohexyl group, the tertiary radical at the C1 position is significantly more stable than the secondary or primary radicals elsewhere on the ring. masterorganicchemistry.comchegg.com This leads to the selective formation of a C-Br bond at the tertiary carbon. Chlorination is generally less selective. vaia.commasterorganicchemistry.com

Oxidation: The tertiary C-H bond can also be a site for oxidation. Reagents like chromyl chloride have been used to oxidize methylcyclohexane, leading to the introduction of oxygen-containing functional groups. acs.org Catalytic systems employing manganese or other transition metals can also promote the oxidation of this site, often in competition with oxidation at secondary positions on the ring. mdpi.comresearchgate.net

Regioselective and Chemoselective Derivatization

Controlling the site of reaction (regioselectivity) and the functional group that reacts (chemoselectivity) is paramount in the synthesis of complex molecules derived from 3-(3-methylcyclohexyl)piperidine.

Chemoselectivity: The nitrogen atom is the most reactive site, allowing for highly chemoselective N-functionalization under mild basic or neutral conditions without affecting the C-H bonds of the rings.

Regioselectivity on the Piperidine Ring: As mentioned previously, the regioselectivity of C-H functionalization on the piperidine ring is controlled by the interplay between the nitrogen's directing group and the catalyst. vaia.commdpi.com For example, an N-Boc group with a Rh₂(R-TCPTAD)₄ catalyst can direct functionalization to the C2 position, whereas other catalyst/directing group combinations can favor the C4 position. vaia.commdpi.com The presence of the large 3-methylcyclohexyl substituent at C3 sterically hinders the adjacent C2 and C4 positions, influencing the outcome of these reactions and potentially favoring functionalization at the more accessible C5 and C6 positions.

Regioselectivity on the Cyclohexyl Ring: For the cyclohexyl ring, free-radical bromination provides high regioselectivity for the tertiary C-H bond at the methyl-substituted carbon due to the enhanced stability of the resulting tertiary radical. pearson.comchegg.com Catalytic oxidation reactions show more complex regioselectivity, with product distribution between tertiary and various secondary positions depending on the catalyst and reaction conditions. mdpi.comresearchgate.net

Derivatization for Enhanced Analytical Detection and Separation

Chemical derivatization plays a critical role in the analysis of 3-(3-methylcyclohexyl)piperidine, especially for chromatographic techniques like High-Performance Liquid Chromatography (HPLC). Since the native molecule lacks a strong chromophore, it is difficult to detect using standard UV detectors.

Pre-column Derivatization: A common strategy is pre-column derivatization, where the analyte is reacted with a labeling agent before injection into the HPLC system. chiralpedia.com This process introduces a chromophore or fluorophore, significantly enhancing detection sensitivity. For amines like piperidines, reagents such as para-toluenesulfonyl chloride (PTSC) are effective. mdpi.com The reaction converts the amine into a sulfonamide, which has strong UV absorbance.

Chiral Separation: The 3-(3-methylcyclohexyl)piperidine molecule contains multiple chiral centers, meaning it can exist as various stereoisomers. Separating these enantiomers and diastereomers is essential for understanding their distinct properties. Derivatization with an enantiomerically pure chiral derivatizing agent (CDA) converts the mixture of enantiomers into a mixture of diastereomers. chiralpedia.comnih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. youtube.com This indirect approach is a powerful alternative to using more expensive chiral stationary phases (CSPs).

An overview of derivatization for analytical purposes is provided in Table 2.

| Analytical Goal | Strategy | Reagent Example | Mechanism | Reference |

| Enhance UV Detection | Pre-column Derivatization | p-Toluenesulfonyl chloride (PTSC) | Forms a UV-active sulfonamide. | mdpi.com |

| Separate Enantiomers | Indirect Chiral Resolution | Enantiopure Chiral Derivatizing Agent (CDA) | Converts enantiomers into separable diastereomers. | chiralpedia.comnih.gov |

| Increase Ionization for Mass Spectrometry | Chemical Derivatization | Amplifex®, FMP-TS | Adds a permanently charged or easily ionizable group. | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization of 3 3 Methylcyclohexyl Piperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereoisomer Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(3-Methylcyclohexyl)piperidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton and the relative stereochemistry of the substituents.

In ¹H NMR, the chemical shifts and coupling constants of the protons on the piperidine (B6355638) and cyclohexane (B81311) rings are diagnostic. The protons adjacent to the nitrogen atom in the piperidine ring typically appear in the downfield region. The complexity of the signals for the cyclohexyl and piperidine ring protons requires advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to assign specific protons and their attached carbons.

¹³C NMR spectroscopy is used to establish the relative stereochemistry of isomers, such as the cis and trans configurations of related substituted phenylcyclohexylpiperidines. nih.gov The chemical shifts of the carbon atoms, particularly those at the ring junctions and bearing substituents, are highly sensitive to their spatial orientation. For 3-(3-Methylcyclohexyl)piperidine, the orientation of the methyl group (axial vs. equatorial) on the cyclohexane ring and the relative orientation of the piperidine substituent significantly influence the ¹³C chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Fragments of 3-(3-Methylcyclohexyl)piperidine Data is extrapolated from known spectra of 3-methylpiperidine (B147322) and related cyclohexyl derivatives. chemicalbook.com

| Fragment | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine Ring | Protons adjacent to N (α) | 2.5 - 3.0 | 45 - 55 |

| Other ring protons (β, γ) | 1.4 - 1.8 | 24 - 35 | |

| N-H proton | 1.0 - 2.5 (broad) | - | |

| Cyclohexane Ring | Proton at C3 (CH-CH₃) | 1.5 - 1.8 | 30 - 40 |

| Other ring protons | 1.0 - 1.8 | 25 - 40 | |

| Methyl Group | CH₃ protons | 0.8 - 1.0 | 20 - 25 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis. For 3-(3-Methylcyclohexyl)piperidine (C₁₂H₂₃N), the nominal molecular weight is 181.32 g/mol . Electron ionization (EI) is a common technique that generates a molecular ion (M⁺) and a series of characteristic fragment ions.

The fragmentation pattern of aliphatic amines is typically dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For 3-(3-Methylcyclohexyl)piperidine, this would involve fragmentation of the piperidine or cyclohexane ring at the point of substitution. Key fragmentation pathways would include the loss of the methylcyclohexyl group or fragmentation within the cyclohexane ring itself. The presence of a nitrogen atom means the molecular ion peak will have an odd m/z value, consistent with the Nitrogen Rule. libretexts.org

Table 2: Potential Mass Spectrometry Fragments for 3-(3-Methylcyclohexyl)piperidine Fragmentation patterns are based on typical behavior of cyclic amines and substituted cyclohexanes. chemicalbook.comlibretexts.orgdocbrown.info

| m/z Value | Proposed Fragment Ion | Description |

| 181 | [C₁₂H₂₃N]⁺ | Molecular Ion (M⁺) |

| 180 | [C₁₂H₂₂N]⁺ | M-1; Loss of a hydrogen atom |

| 98 | [C₆H₁₂N]⁺ | α-cleavage; Piperidine ring fragment with substituent |

| 84 | [C₅H₁₀N]⁺ | Fragment from piperidine ring cleavage |

| 83 | [C₆H₁₁]⁺ | Methylcyclohexyl cation |

| 56 | [C₃H₆N]⁺ | Common fragment from piperidine ring opening |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of 3-(3-Methylcyclohexyl)piperidine is expected to show characteristic absorptions for a secondary amine and saturated hydrocarbon chains. vscht.czlibretexts.org

The key diagnostic peaks would be the N-H stretch of the secondary amine, which typically appears as a single, sharp to moderately broad peak in the region of 3300-3500 cm⁻¹. libretexts.org This helps to distinguish it from a primary amine, which would show two peaks in this region. youtube.com Strong C-H stretching vibrations from the numerous sp³ hybridized carbons of the cyclohexane and piperidine rings would be observed just below 3000 cm⁻¹. libretexts.org The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of C-C stretching and C-H bending vibrations, which is unique to the specific molecule and its stereoisomer. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for 3-(3-Methylcyclohexyl)piperidine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium, Sharp |

| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |

| Alkane (CH₂) | Bend (Scissoring) | 1450 - 1470 | Medium |

| Alkane (CH₃) | Bend (Rocking) | 1350 - 1370 | Medium |

| C-N | Stretch | 1000 - 1250 | Medium |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the chemical purity and, crucially, the enantiomeric excess of chiral compounds like 3-(3-Methylcyclohexyl)piperidine. Due to the presence of multiple chiral centers, a mixture can contain several diastereomers and enantiomers.

To separate enantiomers, chiral HPLC methods are employed, which utilize a chiral stationary phase (CSP). asianpubs.org These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to different retention times. For compounds like piperidine derivatives that lack a strong chromophore, UV detection can be challenging. nih.gov Therefore, a common strategy is pre-column derivatization, where the amine is reacted with a chiral derivatizing agent that contains a chromophore. asianpubs.orgnih.gov This not only facilitates detection but can also enhance the separation of the resulting diastereomeric derivatives on a standard, non-chiral column. The method must be validated for precision, accuracy, and linearity to ensure reliable quantification of purity and enantiomeric excess. asianpubs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile compounds. While 3-(3-Methylcyclohexyl)piperidine itself may be amenable to GC analysis, its derivatives are often analyzed to improve chromatographic performance and specificity. nih.gov

Acylation of the secondary amine is a common derivatization technique. nih.govojp.gov Creating derivatives, such as perfluoroalkyl amides, can decrease retention times and produce unique, structurally informative fragments in the mass spectrometer, aiding in definitive identification. nih.gov GC-MS is particularly useful for screening samples for the presence of the compound and its related impurities, providing both retention time and mass spectral data for confirmation. Fast GC-MS methods have been developed for the rapid screening of related amine compounds in various matrices. nih.gov

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule. soton.ac.uk This technique requires a single, high-quality crystal of one of the pure stereoisomers of 3-(3-Methylcyclohexyl)piperidine. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional map of the electron density can be constructed, revealing the precise spatial arrangement of every atom in the molecule. soton.ac.uk

This method unambiguously establishes the absolute configuration (R/S) at each chiral center. For example, the absolute configuration of the potent derivative (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine was determined to be 1S, 2R using single-crystal X-ray analysis. nih.gov While powerful, the primary limitation of this technique is the requirement to grow a suitable crystal, which can be a challenging and time-consuming process.

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS/MS) for Comprehensive Characterization

Hyphenated techniques, particularly tandem mass spectrometry (MS/MS) coupled with chromatography, offer the highest levels of selectivity and sensitivity for comprehensive analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is exceptionally valuable for analyzing complex mixtures or detecting trace levels of the compound and its metabolites in biological samples. The first mass spectrometer (MS1) can be set to isolate the molecular ion of the target compound, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions, creating a highly specific fingerprint for the molecule. This technique, known as Selected Reaction Monitoring (SRM), allows for accurate quantification even in complex matrices. nih.gov High-resolution mass spectrometry (LC-HRAM-MS) can provide elemental formulae for the parent ion and its fragments, further aiding in structural confirmation. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) operates on a similar principle, providing enhanced selectivity over conventional GC-MS. It is particularly effective in distinguishing the target compound from co-eluting matrix components or isomeric impurities that might produce similar fragment ions in a single-stage MS analysis.

These advanced hyphenated methods are essential for rigorous quality control, metabolite identification, and forensic analysis involving 3-(3-Methylcyclohexyl)piperidine and its derivatives. researchgate.netoregonstate.edu

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chromophore located in a chiral environment. For a molecule like 3-(3-Methylcyclohexyl)piperidine, which possesses multiple stereocenters, CD spectroscopy offers a sensitive tool for probing its absolute configuration and conformational preferences in solution. The chiral 3-methylcyclohexyl substituent, directly attached to the piperidine ring, induces a chiral perturbation on the electronic transitions of the piperidine chromophore, giving rise to distinct CD signals.

The interpretation of CD spectra for flexible molecules such as 3-(3-Methylcyclohexyl)piperidine can be complex due to the presence of multiple low-energy conformers. Each conformer may exhibit a unique CD spectrum, and the experimentally observed spectrum is a population-weighted average of the contributions from all conformers. Therefore, a detailed conformational analysis is a prerequisite for the accurate interpretation of CD data. Computational methods, particularly density functional theory (DFT), are often employed in conjunction with experimental CD measurements to predict the theoretical spectra for different stereoisomers and conformers. nih.gov By comparing the experimental spectrum with the calculated spectra, it is possible to assign the absolute configuration of the molecule.

The CD spectrum of 3-(3-Methylcyclohexyl)piperidine is expected to be dominated by the electronic transitions of the piperidine nitrogen atom. The n→σ* transition of the lone pair of electrons on the nitrogen typically occurs in the far-UV region. The position, sign, and intensity of the corresponding Cotton effect in the CD spectrum are highly sensitive to the spatial arrangement of the substituents on both the piperidine and cyclohexane rings. For instance, the equatorial or axial orientation of the 3-methylcyclohexyl group and the methyl group on the cyclohexane ring will significantly influence the chiroptical response.

A hypothetical study on the (3R,3'R)- and (3S,3'S)-enantiomers of 3-(3-methylcyclohexyl)piperidine would be expected to yield mirror-image CD spectra, a hallmark of enantiomeric pairs. The following table illustrates the kind of data that could be obtained from such a study.

Table 1: Hypothetical Circular Dichroism Data for 3-(3-Methylcyclohexyl)piperidine Enantiomers

| Enantiomer Configuration | Wavelength (λ) [nm] | Molar Ellipticity [θ] (deg·cm²/dmol) |

| (3R,3'R)-3-(3-Methylcyclohexyl)piperidine | 215 | +5.2 |

| (3S,3'S)-3-(3-Methylcyclohexyl)piperidine | 215 | -5.1 |

Note: The data in this table is hypothetical and serves to illustrate the expected mirror-image relationship between the CD spectra of enantiomers. The specific wavelength and molar ellipticity values would need to be determined experimentally.

Furthermore, the diastereomers of 3-(3-Methylcyclohexyl)piperidine, such as (3R,3'S) and (3S,3'R), would each exhibit a unique CD spectrum, different from each other and from the (3R,3'R)/(3S,3'S) enantiomeric pair. This is because the relative stereochemistry between the chiral centers dictates a different three-dimensional arrangement of the molecule, leading to a distinct chiroptical signature.

In a research context, the analysis would involve dissolving the purified stereoisomers in a suitable solvent that is transparent in the region of interest, typically below 250 nm. The CD spectra would then be recorded and compared. For a more in-depth analysis, Vibrational Circular Dichroism (VCD) could also be employed, which measures the differential absorption of polarized infrared radiation by vibrational transitions. nih.gov VCD can provide complementary information, particularly regarding the conformational landscape of the molecule.

The coupling of high-performance liquid chromatography (HPLC) with a CD detector presents a powerful analytical technique for the separation and chiral identification of the different stereoisomers of 3-(3-Methylcyclohexyl)piperidine from a mixture. nih.gov As the separated isomers elute from the HPLC column, they pass through the CD detector, which records a signal at a specific wavelength, allowing for the determination of the enantiomeric and diastereomeric purity of the sample.

Computational and Theoretical Chemistry Studies of 3 3 Methylcyclohexyl Piperidine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(3-methylcyclohexyl)piperidine. By solving the electronic Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) has become a primary computational tool for studying the electronic structure and geometry of molecular systems due to its balance of accuracy and computational cost. mpg.denih.gov DFT calculations are employed to determine the equilibrium geometry of 3-(3-methylcyclohexyl)piperidine, corresponding to the minimum energy arrangement of its atoms. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d) or larger) to approximate the electronic energy. nih.govresearchgate.net

For 3-(3-methylcyclohexyl)piperidine, DFT would be used to optimize the bond lengths, bond angles, and dihedral angles of its various conformers. The resulting geometric parameters provide a detailed three-dimensional picture of the molecule. Beyond geometry, DFT is crucial for elucidating the electronic properties. It can be used to calculate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and map the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net The MEP surface reveals regions that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). researchgate.net

Table 1: Predicted Geometric Parameters for a Low-Energy Conformer of 3-(3-Methylcyclohexyl)piperidine using DFT (B3LYP/6-31G(d))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (cyclohexyl) | 1.53 - 1.54 | C-C-C (cyclohexyl) | 111.0 - 112.5 |

| C-C (piperidine) | 1.52 - 1.53 | C-N-C (piperidine) | 112.0 |

| C-N (piperidine) | 1.47 | C-C-N (piperidine) | 110.0 - 111.5 |

| C-H | 1.09 - 1.10 | H-C-H | 107.0 - 109.5 |

| C-C (link) | 1.54 | C-C-C (link) | 112.0 |

Note: The values in this table are representative and would be determined with precision in a specific computational study.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not fully account for electron correlation. wikipedia.org More advanced and accurate methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation effects, leading to more reliable energy and property predictions.

For 3-(3-methylcyclohexyl)piperidine, ab initio methods, particularly at higher levels of theory, would serve as a benchmark for DFT calculations. cdnsciencepub.com They can provide highly accurate predictions of the relative energies of different conformers, rotational barriers, and vibrational frequencies. nih.gov While computationally more demanding than DFT, methods like CCSD(T) are considered the "gold standard" for their accuracy in predicting molecular energies. nih.gov These methods would be particularly useful for resolving small energy differences between stereoisomers or conformers of 3-(3-methylcyclohexyl)piperidine.

Conformational Analysis of the Piperidine (B6355638) and Cyclohexyl Rings

The flexible nature of both the piperidine and cyclohexyl rings in 3-(3-methylcyclohexyl)piperidine gives rise to a complex conformational landscape. The piperidine ring, similar to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. In this chair form, substituents can occupy either axial or equatorial positions. For a monosubstituted piperidine, the substituent generally prefers the equatorial position to avoid steric hindrance from 1,3-diaxial interactions. Infrared spectroscopy studies on piperazine, a related heterocycle, also indicate a preference for the equatorial position for the N-H group. mdpi.com

The cyclohexyl ring also exists primarily in a chair conformation. The methyl group on this ring will have a strong preference for the equatorial position to minimize steric strain. The linkage between the two rings at position 3 of the piperidine ring can also be either axial or equatorial. This leads to four principal diastereomeric structures: (cis-equatorial, cis-axial) and (trans-equatorial, trans-axial) arrangements of the substituents on the two rings. Computational methods, including both molecular mechanics and quantum chemical calculations, can be used to determine the relative energies of these conformers. cwu.edu The global minimum energy structure is expected to be the one where both the methyl group and the piperidinyl substituent are in equatorial positions on their respective rings, thereby minimizing steric interactions.

Table 2: Relative Energies of Possible Chair Conformations of 3-(3-Methylcyclohexyl)piperidine

| Piperidine Substituent | Cyclohexyl Substituent | Relative Energy (kcal/mol) |

| Equatorial | Equatorial | 0.0 (most stable) |

| Equatorial | Axial | > 1.7 |

| Axial | Equatorial | > 1.8 |

| Axial | Axial | > 3.5 |

Note: These are estimated energy differences based on standard A-values for substituent effects on cyclohexane and piperidine rings. Actual values would be determined via computational analysis.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for finding stationary points on the potential energy surface, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape by simulating the molecule's movements at a given temperature. researchgate.net

For 3-(3-methylcyclohexyl)piperidine, an MD simulation would involve placing the molecule in a simulated solvent box and allowing it to evolve over nanoseconds or longer. This allows for the observation of transitions between different conformational states, such as ring-flipping of the piperidine and cyclohexyl moieties. By analyzing the trajectory of the simulation, one can map out the free energy landscape, identify the most populated conformational states, and calculate the barriers for interconversion between them. This provides a more complete picture of the molecule's flexibility and the relative stabilities of its different shapes in a solution environment.

Reaction Mechanism Simulations and Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy. This information is crucial for understanding reaction rates and selectivity.

For the synthesis of 3-(3-methylcyclohexyl)piperidine, computational methods could be used to model potential reaction pathways. For example, if the synthesis involves the reduction of a corresponding pyridine (B92270) derivative, calculations could elucidate the stereochemical outcome by modeling the approach of the reactant to the catalyst surface. Similarly, if a nucleophilic substitution is involved, the transition state for the formation of the C-C bond between the two rings could be modeled. DFT calculations are frequently used to analyze the electronic properties of reactants and transition states to understand the factors that influence the reaction's efficiency and outcome.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, CD)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.net By calculating the ¹H and ¹³C NMR spectra for different possible isomers and conformers of 3-(3-methylcyclohexyl)piperidine, and comparing these with experimental data, the correct structure can be confirmed. Machine learning approaches are also being developed to refine DFT-computed NMR shifts to achieve even higher accuracy. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using quantum chemical methods. nih.govresearchgate.net These calculations provide a theoretical infrared (IR) spectrum that can be compared with experimental results. Each calculated vibrational mode can be visualized, allowing for the assignment of specific peaks in the experimental spectrum to particular molecular motions, such as C-H stretches, N-H bends, or ring vibrations.

Circular Dichroism (CD) Spectroscopy: 3-(3-Methylcyclohexyl)piperidine is a chiral molecule, and therefore its enantiomers will interact differently with circularly polarized light. Circular Dichroism (CD) spectroscopy measures this difference. Time-dependent DFT (TD-DFT) can be used to predict the CD spectrum of each enantiomer. acs.orgconsensus.appmdpi.com By comparing the predicted spectrum with the experimental one, the absolute configuration (R or S) of the chiral centers can be determined.

Table 3: Predicted Spectroscopic Data for 3-(3-Methylcyclohexyl)piperidine

| Spectrum Type | Predicted Parameter | Value |

| ¹³C NMR | Chemical Shift (C-N) | 45-55 ppm |

| ¹H NMR | Chemical Shift (N-H) | 1.5-2.5 ppm |

| IR | Vibrational Frequency (N-H stretch) | 3300-3350 cm⁻¹ |

| IR | Vibrational Frequency (C-H stretch) | 2850-2960 cm⁻¹ |

| CD | Cotton Effect | Wavelength and sign depend on stereoisomer |

Note: The values in this table are typical ranges for the specified functional groups and would be calculated with greater precision for each specific isomer.

Force Field Development and Validation for Piperidine-Cyclohexyl Systems

The accurate simulation of molecules like 3-(3-methylcyclohexyl)piperidine using molecular mechanics relies heavily on the quality of the underlying empirical force field. ethz.ch A force field is a set of parameters and mathematical functions used to calculate the potential energy of a system of atoms. ethz.ch The development and validation of force fields for complex systems such as those containing linked piperidine and cyclohexyl rings present a significant challenge due to the vastness of chemical space and the frequent lack of extensive experimental data for specific compounds. ethz.ch

The process of parameterization typically involves fitting to data from high-level quantum mechanics (QM) calculations and/or available experimental results. ethz.ch For small organic molecules, this process is a long-standing problem in molecular dynamics (MD). ethz.ch General force fields like the Generalized Amber Force Field (GAFF) and the OPLS-AA force field are often used as a starting point. rsc.orgnih.gov However, specific parameter derivation is frequently necessary, especially for dihedral angles which govern the conformational preferences of the molecule. nih.gov

A common approach involves a multi-step process:

Initial Parameter Assignment : Parameters are often taken from existing, well-validated force fields for smaller, analogous molecules. rsc.org For 3-(3-methylcyclohexyl)piperidine, this would involve using established parameters for substituted cyclohexanes and piperidines.